7-Ethylpteridine-2,4-diamine
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Overview
Description
7-Ethylpteridine-2,4-diamine is a versatile small molecule with the chemical formula C8H10N6 and a molecular weight of 190.21 g/mol . It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.
Scientific Research Applications
7-Ethylpteridine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways involving pteridine derivatives.
Preparation Methods
The synthesis of 7-Ethylpteridine-2,4-diamine involves several steps, typically starting with the construction of the pteridine ring system. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with a suitable pteridine precursor can yield this compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Ethylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring, leading to the formation of reduced pteridine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 7-Ethylpteridine-2,4-diamine involves its interaction with specific enzymes and molecular targets. For example, it can inhibit diamine oxidases and polyamine oxidases, which are enzymes involved in the metabolism of polyamines . By inhibiting these enzymes, the compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
7-Ethylpteridine-2,4-diamine can be compared with other pteridine derivatives and similar compounds:
Pteridine: The parent compound, which forms the basis for many biologically active molecules.
2,4-Diaminopteridine: A closely related compound with similar chemical properties but different biological activities.
7-Methylpteridine-2,4-diamine: Another derivative with a methyl group instead of an ethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
7-ethylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-2-4-3-11-5-6(9)13-8(10)14-7(5)12-4/h3H,2H2,1H3,(H4,9,10,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFEPQMXZMVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=NC(=NC2=N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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